molecular formula C13H27NO B13253139 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol

3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol

Cat. No.: B13253139
M. Wt: 213.36 g/mol
InChI Key: KAQXLSAOMMGBQJ-UHFFFAOYSA-N
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Description

3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol is a secondary amino alcohol characterized by a cyclohexyl core substituted with a methyl group at position 5 and an isopropyl group at position 2. The amino propanol chain (-NH-CH2-CH2-CH2-OH) is attached to the cyclohexyl ring, conferring both hydrophilic (alcohol and amine) and hydrophobic (cyclohexyl, methyl, isopropyl) properties.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

3-[(5-methyl-2-propan-2-ylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C13H27NO/c1-10(2)12-6-5-11(3)9-13(12)14-7-4-8-15/h10-15H,4-9H2,1-3H3

InChI Key

KAQXLSAOMMGBQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)NCCCO)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol typically involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexylamine with propanol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is common to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-Methyl-2-(propan-2-yl)cyclohexyl Acetate

Key Structural Differences :

  • Functional Group: The acetate ester (-O-CO-CH3) replaces the amino propanol chain.
  • Polarity: Reduced polarity compared to the amino alcohol due to the absence of hydroxyl and amine groups.

3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol

Key Structural Differences :

  • Core Structure : A phenyl ring substituted with an isopropoxy group replaces the cyclohexyl core.
  • Molecular Weight : 209.28 g/mol (), suggesting the target compound may have a higher molecular weight due to the cyclohexyl group.

Functional Implications :

  • Conversely, the cyclohexyl group in the target compound may improve lipid solubility and membrane permeability .
Property 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol
Core Structure Cyclohexyl Phenyl ether
Molecular Weight Likely >250 g/mol (estimated) 209.28 g/mol
Solubility Moderate (hydrophobic cyclohexyl vs. polar amino alcohol) Lower (aromatic dominance)

Encorafenib (BAY-850)

Key Structural Differences :

  • Complexity : Encorafenib () incorporates a pyrazol-4-yl group, fluorophenyl, and methanesulfonamido substituents, resulting in a molecular weight of 540 Da.
  • Amino Alcohol Integration: The amino propanol motif is embedded within a larger kinase inhibitor scaffold.

Pharmacological Implications :

  • Encorafenib’s size and complexity enhance target specificity (kinase inhibition) but may reduce bioavailability compared to the simpler amino alcohol structure of the target compound .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance
3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol Not available Estimated >250 Cyclohexyl, amino alcohol Not explicitly reported
5-Methyl-2-(propan-2-yl)cyclohexyl acetate Likely C13H22O2 ~222.31 Cyclohexyl, acetate ester PCa biomarker
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol C12H19NO2 209.28 Phenyl ether, amino alcohol Commercial availability
Encorafenib C22H27ClFN7O4S 540.00 Pyrazolyl, sulfonamido, amino alcohol Kinase inhibition

Biological Activity

Introduction

3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol, also known by its CAS number 131374-05-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H27NO
Molecular Weight213.36 g/mol
Boiling PointNot specified
DensityNot specified
CAS Number131374-05-5

Research indicates that 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The compound's structure suggests potential activity as a monoamine oxidase (MAO) inhibitor, which could affect serotonin and dopamine levels in the brain.

Pharmacological Studies

  • Inhibition of Monoamine Oxidase (MAO) : A study published in 2020 highlighted the significance of structural modifications in compounds similar to 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol for enhancing MAO-B inhibitory activity. Compounds with similar structural motifs showed IC50 values ranging from 21 nM to 46 nM, indicating strong inhibitory potential against MAO-B .
  • Serotonin Transporter Activity : The compound may also exhibit activity on serotonin transporters, which play a crucial role in mood regulation and anxiety disorders. Preliminary data suggest that modifications to the cyclohexyl moiety can influence binding affinity and efficacy at these targets .

Toxicological Profile

A comprehensive assessment of the compound's safety profile is essential for understanding its therapeutic potential. The ToxCast database provides insights into various biological interactions, indicating that compounds with similar structures often exhibit varied toxicity profiles depending on dosage and exposure duration .

Comparative Analysis

The following table compares the biological activity of 3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol with other known compounds:

Compound NameTargetIC50 (nM)Notes
3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-olMAO-BTBDPotential neuroprotective effects
SafinamideMAO-B21Approved for Parkinson's disease
RasagilineMAO-B0.35High selectivity for MAO-B

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